molecular formula C10H9Cl2N3 B1451664 3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole CAS No. 1083381-62-7

3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B1451664
CAS No.: 1083381-62-7
M. Wt: 242.1 g/mol
InChI Key: BEWYJORBQLDXQF-UHFFFAOYSA-N
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Description

The compound “3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles are commonly synthesized using the Huisgen cycloaddition, a type of click chemistry . This reaction typically involves the reaction of an azide and an alkyne to form a triazole .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They can exhibit varying degrees of polarity and solubility depending on the substituents attached to the triazole ring .

Scientific Research Applications

Synthesis and Structural Studies

The compound 3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole and its derivatives have been a subject of interest in chemical synthesis and structural studies. Research shows that these compounds have been synthesized and characterized using various techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies often reveal interesting structural properties, like strong intermolecular hydrogen bonding and specific framework structures formed by these bonds (Şahin et al., 2014).

Tetrel Bonding Interactions

The triazole derivatives have been studied for their π-hole tetrel bonding interactions, which are significant in the field of crystal engineering. Such interactions are analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. These studies provide deep insights into how the nucleophilic/electrophilic nature of certain groups in the molecule is affected by substituents and how this influences interaction energy in tetrel bonds (Ahmed et al., 2020).

Antimicrobial Activities

Some studies focus on the synthesis of novel heterocyclic compounds derived from triazole compounds and investigating their bioactive potential, such as lipase and α-glucosidase inhibition. These compounds are often well-characterized and their bioactivity is tested, providing valuable insights into their potential therapeutic applications (Bekircan et al., 2015).

Corrosion Inhibition

Triazole derivatives are also studied for their application in corrosion inhibition. For instance, the efficiency of triazole derivatives in inhibiting corrosion of mild steel in acidic media has been extensively studied. These studies involve electrochemical methods and weight loss measurements, revealing that certain triazole derivatives can be very effective corrosion inhibitors (Lagrenée et al., 2002).

Antifungal Activity

Moreover, the antifungal activity of triazole derivatives has been explored. Novel thioether derivatives containing the triazole moiety have been synthesized and tested for their antifungal properties, with some compounds exhibiting moderate activity. These findings have implications for the development of new antifungal agents (Min et al., 2015).

Mechanism of Action

The mechanism of action of triazole compounds often involves interaction with biological targets such as enzymes or receptors. The exact mechanism would depend on the specific biological activity of the compound .

Future Directions

The study of triazole derivatives is a vibrant field due to their wide range of biological activities. Future research may focus on the synthesis of new triazole derivatives, investigation of their biological activities, and their potential applications in medicinal chemistry .

Properties

IUPAC Name

3-chloro-5-(2-chlorophenyl)-4-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-2-15-9(13-14-10(15)12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWYJORBQLDXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1Cl)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
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3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
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3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
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3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
Reactant of Route 5
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3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
Reactant of Route 6
3-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

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